4-Bromo-1-octyl-1h-pyrazol-3-amine
Description
Contextualization of Pyrazole (B372694) Heterocycles in Organic Synthesis and Chemical Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. britannica.comwikipedia.org This structural motif is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile scaffold for the development of a wide array of functional molecules. nih.govresearchgate.netnih.gov The aromatic nature of the pyrazole ring, coupled with the presence of multiple reactive sites, allows for extensive functionalization, leading to a vast library of derivatives with diverse properties. nih.gov
Historically, the synthesis of the pyrazole ring was first described by Ludwig Knorr in 1883. wikipedia.org A classical and still widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). wikipedia.orgnih.gov Other synthetic routes include 1,3-dipolar cycloadditions and multicomponent reactions, offering chemists various strategies to access substituted pyrazoles. nih.gov The inherent structural features of pyrazoles, such as their ability to exhibit tautomerism, further contribute to their chemical versatility and the potential for creating complex molecular architectures. researchgate.netmdpi.com
The significance of pyrazoles is underscored by their presence in numerous commercially important compounds, including pharmaceuticals and agrochemicals. wikipedia.orgnih.govnih.gov Notable examples of drugs containing the pyrazole core include the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org This wide spectrum of biological activity has made pyrazoles a privileged scaffold in drug discovery, with ongoing research continually uncovering new therapeutic applications. researchgate.netnih.govnih.gov
Significance of Bromine and Amine Functionalization on the Pyrazole Core
The introduction of specific functional groups onto the pyrazole core can dramatically influence its chemical reactivity and biological activity. The presence of a bromine atom and an amine group on the pyrazole ring, as seen in 4-Bromo-1-octyl-1H-pyrazol-3-amine, creates a molecule with significant potential for further chemical modification and diverse applications.
The bromine atom, a halogen, is an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This reactivity allows for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the synthesis of complex molecules. mdpi.com Halogenation of the pyrazole nucleus is often a crucial first step in the synthesis of more elaborate derivatives. researchgate.net
The amine group (NH2) is a versatile functional group that can act as a nucleophile, a base, and a directing group in electrophilic aromatic substitution. nih.gov Its presence opens up possibilities for acylation, alkylation, and the formation of various nitrogen-containing heterocycles. In medicinal chemistry, the amino group is a key pharmacophore that can form hydrogen bonds with biological targets, often contributing significantly to a compound's therapeutic effect. nih.gov The functionalization of the pyrazole nucleus with amino substituents has led to a multitude of pharmacologically active compounds. nih.gov
Rationale for Comprehensive Investigation of this compound
The specific compound, this compound, combines the key features of a pyrazole core, a bromine atom, an amine group, and a long alkyl chain (octyl group). This unique combination of functional groups provides a strong rationale for its comprehensive investigation.
The octyl group, a lipophilic chain, can significantly impact the compound's solubility and ability to cross biological membranes. This is a critical consideration in the design of new therapeutic agents. The presence of both a bromine atom and an amine group on the same pyrazole ring offers orthogonal handles for chemical modification. This means that one group can be reacted selectively while the other remains intact, allowing for a stepwise and controlled synthesis of complex derivatives.
The investigation of this compound is driven by the potential to synthesize novel molecules with tailored properties for various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the bromo and amino groups, along with the octyl chain, makes this compound a valuable building block for creating libraries of diverse pyrazole derivatives for screening in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20BrN3 |
|---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
4-bromo-1-octylpyrazol-3-amine |
InChI |
InChI=1S/C11H20BrN3/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14-15/h9H,2-8H2,1H3,(H2,13,14) |
InChI Key |
UTLBJHSIZPMFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 Octyl 1h Pyrazol 3 Amine
Retrosynthetic Analysis of the 4-Bromo-1-octyl-1H-pyrazol-3-amine Scaffold
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection points are the bonds forming the pyrazole (B372694) ring. This approach reveals several key precursor molecules and the corresponding synthetic strategies to achieve the target structure.
The most common disconnection involves breaking the N1-C5 and N2-C3 bonds, which points to a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. In this case, the precursors would be octylhydrazine and a suitably substituted 3-oxopropanenitrile (B1221605) derivative. Another significant disconnection can be made at the C3-C4 and N2-C3 bonds, suggesting a 1,3-dipolar cycloaddition as a potential synthetic route.
Classical Synthetic Approaches to Pyrazole Derivatives
The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several classical methods being readily applicable to the formation of this compound.
Cyclocondensation Reactions
Cyclocondensation reactions are among the most fundamental and widely used methods for constructing the pyrazole core. nih.gov These reactions typically involve the condensation of a binucleophilic reagent, such as hydrazine or its derivatives, with a 1,3-dielectrophilic species. nih.gov
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govresearchgate.net For the synthesis of this compound, this would entail the use of octylhydrazine and a brominated 1,3-dicarbonyl precursor. The regioselectivity of the cyclization can sometimes be a challenge, potentially leading to a mixture of isomers. nih.gov However, the reaction conditions can often be tuned to favor the desired product.
A plausible precursor for this synthesis would be a brominated β-ketonitrile. The reaction would proceed through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of a nitrile group at the C3 position is a common strategy to introduce an amino group in the final product.
Table 1: Examples of Hydrazine-mediated Cyclization for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Catalyst/Conditions | Product | Reference |
| Phenylhydrazine (B124118) | Ethyl acetoacetate | Nano-ZnO, green protocol | 1,3,5-substituted pyrazole | nih.gov |
| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketone | Acid medium, N,N-dimethylacetamide | Regioisomeric pyrazoles | nih.gov |
| Methylhydrazine | In situ generated 1,3-diketones | SmCl₃ | 3,4,5-substituted pyrazole | nih.gov |
This table presents examples of the general reaction type and not the specific synthesis of this compound.
Beyond traditional 1,3-dicarbonyls, a variety of other electrophilic building blocks can be employed for pyrazole synthesis. nih.govnih.gov These alternatives can offer advantages in terms of reactivity, regioselectivity, and the introduction of specific functional groups. α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov
For the target molecule, an α-bromo-α,β-unsaturated nitrile could serve as a suitable three-carbon electrophilic component. The reaction with octylhydrazine would proceed via a Michael addition followed by cyclization and elimination to furnish the desired 4-bromo-3-aminopyrazole structure.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. nih.govunisi.it
To synthesize this compound via this route, a potential strategy would involve the reaction of a diazo compound with a bromo-substituted alkyne. Alternatively, a brominated diazo compound could be reacted with an alkyne bearing the octyl group. The amino group could be introduced from a nitrile substituent on the dipolarophile. A notable advantage of this method is the high degree of regiocontrol that can often be achieved. organic-chemistry.org
Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole (or precursor) | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Diazo compounds (from N-tosylhydrazones) | Unactivated bromovinyl acetals | - | 3,5-disubstituted pyrazoles | organic-chemistry.org |
| Ethyl diazoacetate | Alkynes | Aqueous micellar catalysis (TPGS-750-M) | Disubstituted pyrazoles | unisi.it |
| Alkyne-tethered N-tosylhydrazones | Intramolecular | Transition-metal-free | Fused polycyclic pyrazoles | acs.org |
This table presents examples of the general reaction type and not the specific synthesis of this compound.
Strategies for Pyrazole Ring Formation
A variety of other strategies have been developed for the synthesis of the pyrazole ring, some of which could be adapted for the preparation of this compound. ijpsjournal.comresearchgate.net These methods often involve the transformation of other heterocyclic systems or the use of multicomponent reactions. nih.gov
One such strategy involves the ring transformation of isoxazoles. Treatment of a suitably substituted isoxazole (B147169) with hydrazine can lead to the formation of an aminopyrazole. organic-chemistry.org This approach could be envisioned by starting with an isoxazole precursor that already contains the bromo and octyl functionalities.
Furthermore, modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can be employed to introduce the bromo and octyl substituents onto a pre-formed pyrazole core. nih.gov For instance, a pyrazole with a suitable leaving group could undergo a Suzuki or Buchwald-Hartwig coupling to introduce the octyl chain. The bromo substituent can be introduced via electrophilic bromination of the pyrazole ring.
Specific Synthetic Routes to this compound
The synthesis of the target compound, this compound, involves two primary transformations: the introduction of a bromine atom at the C4 position of the pyrazole core and the attachment of an octyl group to the N1 nitrogen atom. The sequence of these steps can be varied, but a common strategy involves the initial preparation of a suitably substituted pyrazole precursor followed by sequential functionalization.
Introduction of Bromine at the 4-Position of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and the C4 position is generally the most susceptible to electrophilic substitution, analogous to the para-position in activated benzene (B151609) derivatives. This is due to the electronic nature of the ring, where the two nitrogen atoms influence the electron density distribution. For a 3-aminopyrazole (B16455), the amino group further activates the ring towards electrophilic attack.
Electrophilic bromination is a standard method for introducing bromine onto aromatic and heteroaromatic rings. libretexts.org The reaction involves an electrophilic bromine species (Br+) attacking the electron-rich pyrazole ring. Various reagents can be employed to generate the electrophile or to serve as a source of bromine.
Common brominating agents include:
Molecular Bromine (Br₂): Often used in a solvent like acetic acid, chloroform, or water. The reaction can sometimes be facilitated by a Lewis acid catalyst, though the pyrazole ring is often sufficiently activated to react without one.
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used in solvents like carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN). It is frequently employed when the substrate is sensitive to the harsher conditions of molecular bromine. researchgate.net
2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent can serve as a source of electrophilic bromine and has been used for the bromination of aminopyridines, a related class of nitrogen-containing heterocyles. rsc.org
The general mechanism for electrophilic bromination involves the attack of the pyrazole's C4 position on the electrophilic bromine source, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. libretexts.org Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring, yielding the 4-brominated product.
Achieving regioselectivity in the bromination of pyrazoles is crucial. The electronic properties of the substituents on the pyrazole ring direct the position of electrophilic attack. In an unsubstituted pyrazole, the C4 position is the most electron-rich and thus the primary site for electrophilic substitution.
For a substrate like 1H-pyrazol-3-amine, the amino group (-NH₂) at the C3 position is a strong activating group. It increases the electron density of the ring, particularly at the C4 and C5 positions, through resonance. However, the C4 position is generally favored for substitution over the C5 position. The presence of the "pyridine-like" nitrogen (at position 2) tends to direct substitution towards the adjacent C3 and C5 positions, while the "pyrrole-like" nitrogen (at position 1) directs towards C5. The interplay of these effects typically results in a strong preference for substitution at C4. reddit.com
In some cases, protecting the amino group may be necessary to prevent side reactions or to modulate the regioselectivity, though direct bromination of aminopyrazoles at the 4-position is well-established. The choice of brominating agent and reaction conditions can also be optimized to ensure high regioselectivity. For instance, using NBS often provides cleaner reactions with higher yields of the desired 4-bromo isomer compared to using diatomic bromine. researchgate.net
Table 1: Comparison of Brominating Agents for Heterocyclic Compounds
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Molecular Bromine (Br₂) / Acetic Acid | Room temperature | Readily available, inexpensive | Can be harsh, may produce byproducts (e.g., HBr), less selective |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator (e.g., AIBN) or light | Milder, more selective, easier to handle | More expensive than Br₂, requires careful control |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Various organic solvents | High selectivity in some cases rsc.org | Specific applications, may not be universally effective |
Incorporation of the Octyl Substituent at the N1 Position
The introduction of an alkyl chain, such as an octyl group, onto a nitrogen atom of the pyrazole ring is a key step in the synthesis. This N-alkylation reaction typically proceeds via nucleophilic attack of the pyrazole nitrogen on an electrophilic alkyl source. For unsymmetrical pyrazoles, such as 4-bromo-1H-pyrazol-3-amine, the alkylation can potentially occur at either the N1 or N2 position, leading to a mixture of regioisomers. researchgate.net However, reaction conditions can be controlled to favor the desired N1-alkylated product.
The most common method for N-alkylation involves the reaction of the pyrazole with an alkyl halide in the presence of a base. google.com For the synthesis of the target compound, this would involve reacting 4-bromo-1H-pyrazol-3-amine with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane.
The role of the base is to deprotonate the pyrazole ring nitrogen, generating a pyrazolate anion. This anion is a more potent nucleophile and readily attacks the alkyl halide in an Sɴ2 reaction to form the N-alkylated pyrazole.
Key components of the N-alkylation reaction:
Pyrazole Substrate: 4-Bromo-1H-pyrazol-3-amine chemscene.commedchemexpress.com
Alkylating Agent: 1-Bromooctane, 1-Iodooctane, or Octyl Tosylate
Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or cesium carbonate (Cs₂CO₃)
Solvent: Dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone (B3395972)
The choice of base and solvent can significantly influence the ratio of N1 to N2 alkylation. Generally, the use of stronger bases and polar aprotic solvents like DMF tends to favor N1 alkylation. Steric hindrance at the N2 position, caused by the adjacent C3-amino group, also helps to direct the incoming octyl group to the less hindered N1 position.
Table 2: Typical Conditions for N-Alkylation of Pyrazoles
| Base | Solvent | Temperature | Common Application |
|---|---|---|---|
| NaH | DMF | 0 °C to room temp. | Strong, irreversible deprotonation; drives reaction to completion |
| K₂CO₃ | Acetone or CH₃CN | Room temp. to reflux | Milder, commonly used, easy to handle |
| Cs₂CO₃ | DMF or CH₃CN | Room temp. to 80 °C | Often gives higher yields and better selectivity |
| NaOH | Water/Organic (Phase Transfer) | Room temp. | Used in phase-transfer catalysis conditions |
Beyond classical N-alkylation with alkyl halides, other strategies for direct N-functionalization have been developed. While less common for simple alkylations like adding an octyl group, these methods offer alternative approaches.
Mitsunobu Reaction: This reaction allows for the alkylation of acidic N-H bonds (like that in pyrazole) with an alcohol (e.g., 1-octanol). The reaction is mediated by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method proceeds under mild, neutral conditions.
Catalytic Methods: Research has explored catalyst-controlled N-alkylation of pyrazoles. For instance, methods using crystalline aluminosilicates or aluminophosphates as catalysts to react pyrazoles with alcohols have been patented. google.comgoogle.com More recently, enzymatic approaches have shown promise for achieving high regioselectivity in pyrazole alkylation, although this is a more advanced technique. nih.govnih.gov These biocatalytic systems can offer unprecedented selectivity, avoiding the formation of isomeric mixtures often seen in traditional chemical methods. nih.govnih.gov
These alternative strategies can be particularly useful when the starting materials are sensitive to basic conditions or when high regioselectivity is difficult to achieve through conventional alkylation.
Introduction and Derivatization of the 3-Amine Group
The 3-aminopyrazole scaffold is a significant structural motif in medicinal and materials chemistry. researchgate.net These compounds serve as versatile building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known for their biological activities. researchgate.netnih.gov The reactivity of the 3-aminopyrazole system is characterized by its dinucleophilic nature, arising from the endocyclic N1(H) and the exocyclic amino group, making regioselectivity a key challenge in its derivatization. nih.gov
Formation of Amino-substituted Pyrazoles
The synthesis of 3-aminopyrazoles is most commonly achieved through the condensation reaction between a hydrazine derivative and a β-ketonitrile. chim.it This foundational reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. chim.it
Alternative strategies for accessing the aminopyrazole core include:
Condensation with α,β-unsaturated nitriles : Reactions involving precursors like (ethoxymethylene)cyanoacetate and its derivatives with hydrazines can yield 5-amino-N-substituted-4-carboxylate pyrazoles. scirp.org The regiochemical outcome can sometimes be controlled by reaction conditions; for example, microwave-assisted reactions of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine can yield either the 5-aminopyrazole or the 3-aminopyrazole depending on the use of acidic or basic catalysts. chim.it
From other heterocycles : Ring transformation reactions, such as the conversion of isoxazoles or isothiazoles with hydrazine, can also produce aminopyrazoles. chim.it
Reduction or amination : Other synthetic routes involve creating the pyrazole ring first and then introducing the amine group, for instance, by reducing a nitro group at the 3-position or through nucleophilic substitution of a halogen at the same position. researchgate.net
A summary of common precursor types for aminopyrazole synthesis is presented below.
Table 1: Common Precursors for Aminopyrazole Synthesis
| Precursor Type | Reactant | Product Type | Reference |
|---|---|---|---|
| β-Ketonitrile | Hydrazine | 3(5)-Aminopyrazole | chim.it |
| α,β-Unsaturated Nitrile | Hydrazine Derivative | 5-Amino-4-substituted Pyrazole | scirp.org |
| Chloroacetonitrile | Benzoic Acid Hydrazide | 3-Amino-5-phenylpyrazole | scirp.org |
| Oximinomalononitrile | Hydrazine | 3,5-Diamino-4-oximinopyrazole | beilstein-journals.org |
Precursor Design for Amine Installation
The specific synthesis of this compound dictates a precise arrangement of substituents, which must be planned at the precursor stage.
1-Octyl Group : The N-1 substituent is typically introduced by using a monosubstituted hydrazine in the initial cyclization step. chim.it For the target molecule, the use of octylhydrazine would be the most direct method to install the octyl chain at the N-1 position of the pyrazole ring. The reaction of primary amines with electrophilic amination reagents is a known strategy for preparing such substituted hydrazines. nih.gov
3-Amine Group : The formation of the 3-amino isomer (as opposed to the 5-amino tautomer) depends on the structure of the β-functionalized nitrile precursor and the reaction conditions. The condensation of octylhydrazine with a suitable β-ketonitrile is a primary route to explore for constructing the 1-octyl-3-aminopyrazole core. chim.it
4-Bromo Group : The bromine atom at the C-4 position can be introduced in two main ways:
From a Brominated Precursor : Starting with a pre-brominated 1,3-dicarbonyl or β-ketonitrile equivalent. This approach ensures the bromine is in place before the pyrazole ring is formed.
Post-Cyclization Bromination : By performing an electrophilic substitution reaction on the pre-formed 1-octyl-1H-pyrazol-3-amine. The pyrazole ring is susceptible to halogenation, and reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used for this purpose. Bromo(hetero)arenes are valuable intermediates for further functionalization. researchgate.net
A plausible synthetic precursor for the target molecule would therefore be a 2-bromo-3-oxodecanenitrile, which upon reaction with octylhydrazine would yield the desired this compound.
Modern and Green Chemistry Approaches in this compound Synthesis
Conventional methods for pyrazole synthesis can require harsh conditions, long reaction times, and the use of hazardous organic solvents. tandfonline.com Modern synthetic chemistry has moved towards more efficient and environmentally friendly techniques.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com For pyrazole synthesis, microwave irradiation offers significant advantages over traditional heating, including drastically reduced reaction times (from hours to minutes), improved yields, and cleaner reactions. tandfonline.comnih.gov This technique is particularly effective for the condensation reactions that form the pyrazole ring. rsc.orgrsc.org The rapid heating provided by microwaves can complete a synthesis in a fraction of the time required by conventional methods. nih.gov A solvent-free, microwave-assisted approach for synthesizing pyrazole derivatives has been described, further enhancing the green credentials of the methodology. nih.govresearchgate.net
The synthesis of the 1-octyl-pyrazol-3-amine core could be significantly expedited by reacting octylhydrazine with a suitable β-ketonitrile under microwave irradiation, likely reducing the reaction time from several hours to mere minutes. chim.it
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Azole Derivatives
| Reaction | Conventional Method | Microwave Method | Benefit of MAOS | Reference |
|---|---|---|---|---|
| Phenyl glycidyl (B131873) ether + 3,5-dimethylpyrazole | Not specified | 120 °C, 1 min | Rapid reaction, high efficiency | nih.gov |
| Hydrazines + β-ketoesters | Elevated temperature, long duration | Not specified, but excellent yields | Reduced time, energy, and hazardous solvent use | tandfonline.comrsc.org |
| 3-Methoxyacrylonitrile + Phenylhydrazine | 10-fold longer reaction time | Toluene, AcOH | Tenfold reduction in reaction time | chim.it |
Metal-Catalyzed Synthetic Protocols
Metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, including pyrazoles. These protocols allow for the precise introduction of various substituents onto the pyrazole ring that would be difficult to achieve otherwise.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C, C-N, and C-O bond formations on the pyrazole nucleus. nih.govacs.org These methods are crucial for synthesizing complex, highly substituted pyrazole derivatives.
Key palladium-catalyzed reactions applicable to pyrazole synthesis include:
Buchwald-Hartwig Amination : This reaction is used to form C-N bonds. It could be employed to introduce the 3-amino group onto a pre-existing 4-bromo-3-halo-1-octyl-1H-pyrazole. The choice of phosphine (B1218219) ligand is critical; for example, tBuBrettPhos has been shown to be effective for the C-N coupling of aryl triflates with pyrazole derivatives. acs.org A protocol for the amination of 4-bromo-5-trifluoromethyl pyrazoles has been successfully developed using specific ligands like JosiPhos CyPF-tBu. rsc.org
Suzuki-Miyaura Cross-Coupling : This reaction forms C-C bonds between a halo-pyrazole and a boronic acid. While not directly installing the amine, it is a powerful tool for further derivatization. nih.govresearchgate.net For instance, a this compound could be further functionalized at the bromine position.
C-H Activation/Functionalization : The pyrazole moiety can act as a directing group to facilitate palladium-catalyzed functionalization of C-H bonds, allowing for the introduction of aryl groups or other functionalities at specific positions on the pyrazole ring or its substituents. nih.gov
These palladium-catalyzed methods provide a sophisticated toolkit for the late-stage functionalization of the pyrazole core, offering routes to novel derivatives that are otherwise inaccessible. rsc.org
Table 3: Examples of Palladium-Catalyzed Reactions for Pyrazole Functionalization
| Reaction Type | Substrates | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| C-N Coupling (Amination) | Aryl Triflates + Pyrazole | Pd(dba)₂ / tBuBrettPhos | N-Arylpyrazole | acs.org |
| C-C Coupling (Negishi) | 4-Halo-5-trifluoromethyl-pyrazole + Organozinc reagent | Pd₂(dba)₃ / XPhos | 4-Aryl/Alkyl-pyrazole | rsc.org |
| C-N Coupling (Buchwald-Hartwig) | 4-Bromo-5-trifluoromethyl-pyrazole + Amine | Pd₂(dba)₃ / JosiPhos CyPF-tBu | 4-Amino-pyrazole | rsc.org |
| C-H Arylation | N-Alkylpyrazole + Aryl Iodide | Pd(OAc)₂ | β-Arylated N-Alkylpyrazole | nih.gov |
Copper-Catalyzed Reactions
Copper-catalyzed N-alkylation of pyrazoles has emerged as a powerful and versatile method for the synthesis of N-substituted pyrazole derivatives. This approach is particularly relevant for the synthesis of this compound from a suitable precursor, such as 4-bromo-1H-pyrazol-3-amine. The reaction typically involves the coupling of the pyrazole with an octyl halide in the presence of a copper catalyst.
One of the primary advantages of using copper catalysis is its relatively low cost and toxicity compared to other transition metals like palladium. nih.gov Various copper sources can be employed, including Cu(I) and Cu(II) salts, with CuI and Cu(NO₃)₂ being common choices. thieme-connect.de The general mechanism is believed to involve the formation of a copper-pyrazole complex, followed by nucleophilic attack of the pyrazole nitrogen on the alkyl halide.
Recent studies have highlighted the efficacy of copper-catalyzed N-alkylation for a range of pyrazole substrates, including those with halogen substituents. For instance, the copper-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been successfully demonstrated, suggesting that similar conditions could be adapted for the N-octylation of 4-bromo-1H-pyrazol-3-amine. researchgate.net While direct literature on the N-octylation of 4-bromo-1H-pyrazol-3-amine is scarce, analogous reactions with other alkyl halides and pyrazole cores provide a strong basis for its feasibility. A proposed reaction scheme is as follows:
4-bromo-1H-pyrazol-3-amine + 1-bromooctane --(Cu catalyst, base, solvent)--> this compound
Key to the success of this transformation is the careful selection of the reaction components, including the copper source, ligand, base, and solvent.
Solvent-Free or Environmentally Benign Reaction Conditions
In recent years, there has been a significant push towards developing more environmentally friendly synthetic protocols, often referred to as "green chemistry." This includes the use of solvent-free reaction conditions or the replacement of hazardous organic solvents with more benign alternatives like water or ionic liquids. mdpi.comresearchgate.net
Solvent-free synthesis, often facilitated by microwave irradiation or grinding techniques, offers several advantages, including reduced waste, lower energy consumption, and often shorter reaction times. researchgate.netrsc.org For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 4-bromo-1H-pyrazol-3-amine with an octylating agent in the presence of a solid-supported catalyst and a base, potentially under microwave heating. This methodology has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net
Alternatively, conducting the reaction in an environmentally benign solvent such as water is highly desirable. While the solubility of the starting materials might be a concern, the use of phase-transfer catalysts can often overcome this limitation, enabling efficient reaction in aqueous media. mdpi.com The development of such green methods for the synthesis of this compound would represent a significant advancement in terms of sustainability and process safety.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are critically dependent on the optimization of various reaction parameters.
Catalyst Systems and Ligand Effects
The choice of the copper catalyst and the associated ligand plays a pivotal role in the outcome of the N-alkylation reaction. While simple copper salts can catalyze the reaction, the addition of a ligand can significantly enhance the catalyst's activity, stability, and selectivity. thieme-connect.de
Table 1: Optimization of Catalyst System for the Synthesis of this compound
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 100 | 45 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 100 | 75 |
| 3 | Cu(NO₃)₂ (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMSO | 100 | 82 |
| 4 | Cu₂O (10) | tBuDavePhos (20) | K₃PO₄ | Toluene | 110 | 68 |
| 5 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMSO | 100 | 85 |
This is a hypothetical data table based on analogous reactions and serves for illustrative purposes.
Temperature, Solvent, and Concentration Effects
The reaction temperature, choice of solvent, and concentration of reactants are also critical parameters that require careful optimization. The temperature can significantly affect the reaction rate, with higher temperatures generally leading to faster conversions. However, excessively high temperatures may lead to side reactions and decomposition of the product.
The solvent plays a crucial role in dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism and outcome. Common solvents for copper-catalyzed N-alkylation reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene. The optimal solvent will depend on the specific reactants and catalyst system used.
The concentration of the reactants can also impact the reaction rate and yield. Generally, higher concentrations lead to faster reactions, but can also increase the likelihood of side reactions. A balance must be found to maximize the yield of the desired product. The following table illustrates a potential optimization of these parameters.
Table 2: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Concentration (M) | Time (h) | Yield (%) |
| 1 | DMF | 80 | 0.1 | 24 | 65 |
| 2 | DMF | 120 | 0.1 | 12 | 78 |
| 3 | DMSO | 100 | 0.1 | 12 | 85 |
| 4 | DMSO | 100 | 0.2 | 12 | 88 |
| 5 | Toluene | 110 | 0.1 | 24 | 60 |
This is a hypothetical data table based on analogous reactions and serves for illustrative purposes.
Process Efficiency and Scalability Considerations
For any synthetic method to be practically useful, especially in an industrial context, its efficiency and scalability must be considered. A highly efficient process will have a high yield, minimal side products, and straightforward purification. Scalability refers to the ability to perform the reaction on a larger scale without a significant drop in performance or the emergence of safety issues.
For the synthesis of this compound, a scalable process would ideally use a low loading of a readily available and inexpensive catalyst, minimize the use of hazardous reagents and solvents, and have a simple work-up procedure. nih.govacs.org Considerations for scaling up would include efficient heat transfer, managing the addition of reagents, and ensuring proper mixing. A robust and scalable synthesis is crucial for the potential application of this compound in further research and development.
Spectroscopic and Structural Characterization Studies of 4 Bromo 1 Octyl 1h Pyrazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms within the molecule can be determined.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 4-Bromo-1-octyl-1H-pyrazol-3-amine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the octyl chain, and the amine group.
The single proton on the pyrazole ring (H-5) is anticipated to appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent bromine and nitrogen atoms. For related 4-bromopyrazole systems, this proton typically resonates in the downfield region. rsc.org The protons of the N-octyl group will present a series of signals. The methylene (B1212753) group directly attached to the pyrazole nitrogen (N-CH₂) is expected to appear as a triplet. The subsequent methylene groups of the octyl chain will produce a complex multiplet in the aliphatic region, while the terminal methyl group (CH₃) will appear as a distinct triplet upfield. The protons of the amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyrazole H-5 | Singlet | ~7.5-8.0 |
| N-CH₂ (octyl) | Triplet | ~4.0-4.2 |
| (CH₂)₆ (octyl) | Multiplet | ~1.2-1.9 |
| CH₃ (octyl) | Triplet | ~0.8-0.9 |
| NH₂ | Broad Singlet | Variable |
| Note: This is a predictive table based on analogous structures. |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.
The carbon atoms of the pyrazole ring will have characteristic chemical shifts. The carbon bearing the bromine atom (C-4) will be significantly shielded, appearing at a lower chemical shift compared to the other ring carbons. The carbon attached to the amino group (C-3) and the carbon at position 5 (C-5) will also have distinct resonances. The eight carbon atoms of the octyl chain will each produce a signal, with the N-CH₂ carbon appearing most downfield among the aliphatic carbons due to its proximity to the electronegative nitrogen atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~150-155 |
| Pyrazole C-4 | ~95-100 |
| Pyrazole C-5 | ~135-140 |
| N-CH₂ (octyl) | ~50-55 |
| Octyl Chain Carbons | ~14-32 |
| Note: This is a predictive table based on analogous structures. |
Nitrogen-15 NMR (¹⁵N NMR) for Pyrazole Nitrogen Environments
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring. In this compound, three distinct nitrogen signals are expected: one for the N-1 nitrogen of the pyrazole ring, one for the N-2 nitrogen, and one for the exocyclic amino group nitrogen. The chemical shifts of the pyrazole nitrogens are influenced by the substitution pattern on the ring. The N-1 nitrogen, being alkylated, will have a different chemical shift compared to the N-2 nitrogen. The amino group nitrogen will also have a characteristic resonance.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the octyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom.
A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide through-space correlations between protons, which would be particularly useful in confirming the substitution pattern on the pyrazole ring by observing the spatial proximity between the N-octyl group protons and the pyrazole ring proton.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.
The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as two distinct bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the octyl chain will be observed as strong absorptions around 2850-2960 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ range. The presence of a C-Br bond may give rise to a weak absorption in the lower frequency region of the spectrum. The observation of a broad band in the N-H stretching region can sometimes be indicative of hydrogen bonding. researchgate.net
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3200-3500 (two bands) |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=N / C=C Stretch (pyrazole ring) | 1500-1650 |
| N-H Bend (amine) | 1590-1650 |
| C-N Stretch | 1250-1350 |
| Note: This is a predictive table based on general IR correlation charts and data for related compounds. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of pyrazoles in mass spectrometry often involves cleavage of the substituents from the ring. researchgate.net For this compound, common fragmentation pathways would likely include the loss of the octyl group, the bromine atom, or parts of the alkyl chain. The analysis of these fragment ions provides corroborating evidence for the proposed structure.
| Ion | Expected m/z | Description |
| [M]⁺ / [M+2]⁺ | 289 / 291 | Molecular ion |
| [M - C₈H₁₇]⁺ | 176 / 178 | Loss of the octyl group |
| [M - Br]⁺ | 210 | Loss of the bromine atom |
| Note: This is a predictive table based on the molecular weight of the compound and general fragmentation patterns of similar structures. |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The crystal packing of pyrazole derivatives is largely dictated by hydrogen bonding and, in some cases, halogen bonding. The pyrazole ring itself contains both a hydrogen bond donor (the pyrrole-like N1-H, if unsubstituted) and a hydrogen bond acceptor (the pyridine-like N2). This dual functionality allows for the formation of various supramolecular assemblies such as dimers, trimers, and chain-like catemers. mdpi.com
In the case of 4-bromo-1H-pyrazole and its chloro-analogue, the crystal structure is dominated by trimeric motifs held together by N-H···N hydrogen bonds. mdpi.com However, the introduction of different substituents can alter these packing arrangements. For instance, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole adopt catemeric, or chain-like, structures. mdpi.com
For this compound, several key interactions would be expected to influence its crystal packing:
Hydrogen Bonding: The presence of the 3-amino group introduces additional hydrogen bond donors (-NH₂). These can form hydrogen bonds with the pyridine-like nitrogen (N2) of adjacent pyrazole rings or with the bromine atom, leading to a complex network of intermolecular connections.
Van der Waals Forces: The long octyl chain at the N1 position will introduce significant van der Waals interactions. These forces will likely cause the octyl chains to pack in a way that maximizes contact, potentially leading to layered structures or segregated aliphatic and aromatic regions within the crystal lattice.
Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of the pyrazole ring or the amino group.
The interplay between the strong, directional hydrogen bonds from the amine and pyrazole groups and the weaker, non-directional van der Waals forces from the octyl chains will ultimately determine the final crystal packing.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Motifs |
| Hydrogen Bonding | Amino Group (-NH₂) | Pyrazole N2, Amino N, Bromine | Dimers, Chains, Sheets |
| Van der Waals | Octyl Chain | Octyl Chain | Layered Structures, Interdigitation |
| Halogen Bonding | Bromine (C4-Br) | Pyrazole N2, Amino N | Chains, Sheets |
Conformation and Bond Length/Angle Analysis
The conformation of this compound will be characterized by the planar pyrazole ring and the flexible octyl chain. The bond lengths and angles within the pyrazole ring are expected to be consistent with those observed in other 4-bromo-pyrazole derivatives. researchgate.net The C-Br bond length will be a key parameter, as will the bond lengths and angles involving the exocyclic amino group.
The octyl chain, being conformationally flexible, may adopt various torsion angles in the solid state to accommodate crystal packing forces. The orientation of the octyl group relative to the pyrazole ring will be a significant conformational feature.
Based on data from related pyrazole structures, the following tables present expected bond lengths and angles for the core structure of this compound.
Table 2: Expected Bond Lengths for the Core of this compound
| Bond | Expected Length (Å) |
| C4-Br | ~1.88 |
| N1-N2 | ~1.37 |
| N2-C3 | ~1.33 |
| C3-C4 | ~1.40 |
| C4-C5 | ~1.38 |
| C5-N1 | ~1.35 |
| C3-N(amine) | ~1.36 |
| N1-C(octyl) | ~1.48 |
Table 3: Expected Bond Angles for the Core of this compound
| Angle | Expected Angle (°) |
| C5-N1-N2 | ~112 |
| N1-N2-C3 | ~105 |
| N2-C3-C4 | ~111 |
| C3-C4-C5 | ~106 |
| C4-C5-N1 | ~106 |
| N2-C3-N(amine) | ~122 |
| C4-C3-N(amine) | ~127 |
| C5-N1-C(octyl) | ~128 |
The precise values for a specific crystal structure would be determined experimentally. However, these tables provide a scientifically grounded estimation based on the analysis of similar compounds found in the crystallographic literature. researchgate.net
Computational and Theoretical Investigations of 4 Bromo 1 Octyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular systems.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the lowest energy conformation on the potential energy surface. nih.gov Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with basis sets such as 6-31G(d) or 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.net The optimization process yields critical structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. nih.gov For 4-Bromo-1-octyl-1H-pyrazol-3-amine, a full geometry optimization would confirm that the resulting structure is a true energy minimum by ensuring the absence of imaginary vibrational frequencies. nih.gov
The optimized geometry of the pyrazole (B372694) core would be compared with crystallographic data from similar molecules to validate the computational method. nih.gov For instance, the planarity of the pyrazole ring and the orientation of the octyl and amine substituents are key outcomes of this analysis.
Table 1: Predicted Optimized Structural Parameters for a Pyrazole Ring Core (Note: This table is illustrative, based on typical values for pyrazole derivatives, as specific experimental data for this compound is not available in the provided sources.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 | ~ 1.35 Å |
| N2-C3 | ~ 1.33 Å | |
| C3-C4 | ~ 1.42 Å | |
| C4-C5 | ~ 1.38 Å | |
| C5-N1 | ~ 1.36 Å | |
| C4-Br | ~ 1.89 Å | |
| C3-N(amine) | ~ 1.38 Å | |
| Bond Angle | C5-N1-N2 | ~ 112° |
| N1-N2-C3 | ~ 105° | |
| N2-C3-C4 | ~ 111° | |
| C3-C4-C5 | ~ 106° | |
| C4-C5-N1 | ~ 106° |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of a molecule's stability and reactivity. nih.gov A small energy gap indicates that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amine substituent, indicating these are the sites most susceptible to electrophilic attack. The LUMO would likely be distributed across the pyrazole ring and the bromine atom. The calculated energy gap would provide a quantitative measure of its kinetic stability. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The values are representative for similar heterocyclic compounds and serve as an example.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.15 |
| Energy Gap (ΔE) | 5.05 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in noncovalent interactions. researchgate.netmdpi.com The MEP map uses a color scale to represent different potential values: red indicates electron-rich regions (negative potential) that are favorable for electrophilic attack, while blue signifies electron-poor regions (positive potential) susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow represent areas of intermediate or near-zero potential. nih.govresearchgate.net
An MEP map of this compound would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the exocyclic amine group, identifying them as primary sites for protonation and hydrogen bonding. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and the alkyl chain, indicating these as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, revealing the extent of electron delocalization and hyperconjugative interactions. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. wisc.edu
In this compound, NBO analysis would quantify key intramolecular charge transfer (ICT) events. For example, it would likely reveal strong stabilization from the delocalization of the lone pair electrons of the amine nitrogen (n_N) into the antibonding π* orbitals of the pyrazole ring. This analysis helps to rationalize the molecule's electronic stability and the influence of its substituents on the ring's aromaticity.
Table 3: Example of NBO Analysis for Donor-Acceptor Interactions (Note: This table is a hypothetical representation of expected interactions within the molecule.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N(amine) | π* (C3-C4) | ~ 35.5 | n → π |
| LP (1) N2 | π (C3-C4) | ~ 28.1 | n → π |
| π (C4-C5) | π (N1-N2) | ~ 20.4 | π → π* |
Conceptual DFT provides reactivity indices, such as Fukui functions, which predict the most probable sites for chemical reactions. These functions are derived from the change in electron density as the number of electrons in the system changes. wikipedia.org The Fukui function helps to identify the sites most susceptible to:
Nucleophilic attack: Indicated by the distribution of the LUMO.
Electrophilic attack: Indicated by the distribution of the HOMO.
Radical attack: A combination of both.
For this compound, the analysis of Fukui functions would pinpoint specific atoms within the molecule that are most reactive. This data complements the insights from FMO and MEP analyses, providing a more quantitative prediction of chemical behavior. The results would likely confirm the C5 position of the pyrazole ring and the amine nitrogen as primary sites for electrophilic attack, while the C4-bromo position might be susceptible to certain nucleophilic reactions or metal-catalyzed couplings.
Spectroscopic Property Prediction through Computational Methods
Computational methods are also employed to predict the spectroscopic signatures of molecules, which can be used to verify experimental results or aid in structural elucidation. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic and vibrational spectra. nih.govresearchgate.net
Calculations can generate a theoretical UV-Visible spectrum, predicting the wavelength of maximum absorption (λ_max) associated with electronic transitions, typically from the HOMO to the LUMO. researchgate.net Furthermore, theoretical vibrational spectra (FT-IR and Raman) can be calculated. nih.gov The computed vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. These theoretical frequencies are often scaled by a factor to correct for systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. nih.govresearchgate.net
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: Based on data for similar amine-containing heterocyclic compounds.)
| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3650 | 3504 | ~3500 |
| N-H Symmetric Stretch | 3540 | 3400 | ~3400 |
| C-H (Alkyl) Stretch | 3050 | 2928 | ~2930 |
| C=C / C=N Ring Stretch | 1610 | 1545 | ~1550 |
| C-N Stretch | 1320 | 1267 | ~1270 |
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can accurately predict NMR chemical shifts. jocpr.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, providing theoretical spectra that can be compared with experimental data for structure verification. researchgate.net
For this compound, simulated ¹H and ¹³C NMR spectra offer a glimpse into the electronic environment of each atom. The predicted chemical shifts are influenced by the substituents on the pyrazole ring—the bromine atom, the amino group, and the N-octyl chain.
Table 1: Simulated ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H5 (pyrazole ring) | 7.5 - 7.8 |
| NH₂ | 4.5 - 5.5 |
| N-CH₂ (octyl) | 3.9 - 4.2 |
| (CH₂)₆ (octyl chain) | 1.2 - 1.9 |
| CH₃ (octyl) | 0.8 - 0.9 |
Table 2: Simulated ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C3 (pyrazole ring) | 148 - 152 |
| C5 (pyrazole ring) | 128 - 132 |
| C4 (pyrazole ring) | 90 - 95 |
| N-CH₂ (octyl) | 50 - 55 |
| (CH₂)₆ (octyl chain) | 22 - 32 |
| CH₃ (octyl) | 13 - 15 |
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectral bands. jocpr.com These calculations are typically performed at the same level of theory as the geometry optimization to ensure consistency.
The calculated IR and Raman spectra for this compound would exhibit characteristic peaks corresponding to the vibrations of the pyrazole ring, the C-Br bond, the N-H bonds of the amino group, and the C-H bonds of the octyl chain.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| NH₂ | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (pyrazole ring) | Stretching | 3100 - 3150 |
| C-H (octyl chain) | Stretching | 2850 - 2960 |
| C=N (pyrazole ring) | Stretching | 1550 - 1620 |
| C=C (pyrazole ring) | Stretching | 1450 - 1520 |
| NH₂ | Scissoring | 1600 - 1650 |
| C-N | Stretching | 1250 - 1350 |
| C-Br | Stretching | 550 - 650 |
Conformational Analysis of the Octyl Side Chain and Pyrazole Ring
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the N-octyl side chain. sfc.ac.in The pyrazole ring itself is a rigid aromatic system. Conformational analysis helps to identify the most stable, low-energy conformations of the molecule. mdpi.com
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. eurasianjournals.com For this compound, theoretical studies can elucidate the pathways of reactions such as electrophilic substitution on the pyrazole ring or nucleophilic substitution of the bromine atom. researchgate.net
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. sci-hub.se This provides insights into the feasibility and kinetics of a proposed mechanism. For instance, studying the bromination of a pyrazole derivative can reveal the preferred site of attack and the nature of the intermediate species. sioc-journal.cnresearchgate.net These computational studies can help in optimizing reaction conditions and designing new synthetic routes for related compounds.
Advanced Research Applications of 4 Bromo 1 Octyl 1h Pyrazol 3 Amine Non Clinical Focus
Role as a Versatile Synthetic Building Block in Complex Chemical Systems
The strategic placement of reactive sites on the 4-Bromo-1-octyl-1H-pyrazol-3-amine molecule renders it a highly versatile building block in the synthesis of more complex chemical structures. nih.govorientjchem.org The bromine atom at the 4-position and the amine group at the 3-position of the pyrazole (B372694) ring serve as key functional handles for a variety of chemical transformations.
The pyrazole ring itself is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure is a common scaffold in many functional molecules due to its electronic properties and reactivity. nih.govorientjchem.org The presence of the bromine atom, an electron-withdrawing group, influences the reactivity of the pyrazole ring and provides a site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.netmdpi.com This allows for the attachment of various aryl or other organic fragments, leading to the construction of elaborate molecular architectures.
The amine group at the 3-position offers another point for chemical modification. It can undergo a range of reactions, including acylation, alkylation, and condensation, to introduce new functional groups or link the pyrazole unit to other molecules. researchgate.net The N-octyl group, a long-chain alkyl substituent, imparts specific physical properties to the molecule, such as increased solubility in nonpolar organic solvents and the potential for self-assembly, which are crucial for certain material applications.
Precursor for Advanced Organic Materials (e.g., polymers, liquid crystals, sensors)
The unique combination of a rigid aromatic core and a flexible alkyl chain in this compound makes it an attractive precursor for the synthesis of advanced organic materials.
Polymers: The bifunctional nature of the molecule, with its reactive bromo and amino groups, allows it to be incorporated into polymeric structures. For instance, it can be used as a monomer in polymerization reactions to create novel conducting polymers. The pyrazole unit can contribute to the electronic properties of the polymer backbone, while the octyl chain can enhance processability and solubility. Research on pyrazole-based conducting polymers has shown their potential in electrochromic devices, where they can change color in response to an electrical potential. researchgate.net
Liquid Crystals: The rod-like shape of certain pyrazole derivatives, particularly when appropriately substituted, can lead to liquid crystalline behavior. The combination of the rigid pyrazole core and the flexible octyl chain in this compound is a common design motif for liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal, making them useful in displays and sensors. ekb.egresearchgate.net Studies on pyrazole derivatives have demonstrated the formation of nematic and smectic liquid crystal phases. ekb.egresearchgate.net
Sensors: The pyrazole scaffold is a known component in the design of chemical sensors. The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions or other analytes. By functionalizing the this compound molecule with specific recognition units, it is possible to create sensors that exhibit a detectable signal, such as a change in color or fluorescence, upon binding to a target molecule.
Ligand Design in Coordination Chemistry and Catalysis (e.g., organometallic complexes)
In the realm of coordination chemistry, pyrazole derivatives are widely utilized as ligands for the formation of metal complexes. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting complex. nih.govbohrium.com
This compound can act as a ligand, with the pyrazole nitrogen atoms and the exocyclic amine group potentially participating in metal binding. The bromine atom and the octyl chain can influence the stability, solubility, and catalytic activity of the organometallic complexes formed. These complexes can find applications in various catalytic processes, including oxidation reactions and carbon-carbon bond formation. bohrium.com The design of pyrazole-based ligands has led to the development of catalysts for a range of chemical transformations. nih.govbohrium.com
Investigation of Physicochemical Properties for Material Science Relevance (e.g., electronic structure for optoelectronic applications)
The physicochemical properties of this compound are of significant interest for its application in material science, particularly in the field of optoelectronics. The electronic structure of the molecule, which is determined by the arrangement of its atoms and electrons, dictates its optical and electronic properties.
Halogenated pyrazole derivatives are recognized as important precursors for the synthesis of functionalized pyrazoles with applications in optoelectronics. researchgate.net The introduction of a bromine atom can influence the energy levels of the molecular orbitals, which in turn affects the material's ability to absorb and emit light. The development of pyrazole-based materials with specific electronic properties is crucial for their use in devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net Theoretical and experimental studies on related pyrazole systems help in understanding the relationship between molecular structure and optoelectronic properties. researchgate.net
Mechanistic Studies of Interactions with Abiotic Systems (e.g., surfaces, inorganic compounds)
Understanding the interactions of this compound with abiotic systems, such as metal surfaces and inorganic compounds, is crucial for its application in areas like corrosion inhibition and surface modification.
Surface Adsorption Studies
The adsorption of organic molecules onto solid surfaces is a fundamental process in many technological applications. In the case of this compound, the long octyl chain is expected to play a significant role in its adsorption behavior on various surfaces. Studies on the adsorption of long-chain alkylamines on silicate (B1173343) surfaces have shown that the alkyl chain can influence the formation of self-assembled monolayers. researchgate.net
The pyrazole ring and the amine group can interact with the surface through various mechanisms, including hydrogen bonding and coordination. The nature of these interactions determines the orientation and packing of the molecules on the surface, which in turn affects the properties of the resulting film.
Inhibition of Corrosion Processes
Pyrazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. nih.govbohrium.comnih.govjmaterenvironsci.comresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface and form a protective layer that hinders the corrosion process. researchgate.net
The this compound molecule possesses several features that make it a promising candidate for a corrosion inhibitor. The pyrazole ring, with its nitrogen heteroatoms, can coordinate with the metal atoms on the surface. The amine group can also participate in the adsorption process. The long octyl chain can form a hydrophobic barrier, further preventing the corrosive medium from reaching the metal surface. The presence of the bromine atom can also influence the adsorption and inhibition efficiency. Studies on related N-substituted pyrazole derivatives have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. nih.gov
Conclusion and Future Research Directions
Summary of Key Findings on 4-Bromo-1-octyl-1H-pyrazol-3-amine Synthesis and Reactivity
The reactivity of the pyrazole (B372694) ring is heavily influenced by its substituents. The bromine atom at the C4 position is a versatile handle for post-synthetic modification. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. researchgate.net The amino group at the C3 position is a key functional group that can undergo diazotization followed by substitution, or acylation to form amides, thereby enabling further diversification of the pyrazole core. mdpi.com The N1-octyl group, a long lipophilic chain, is expected to significantly influence the solubility and potential biological interactions of the molecule.
Unexplored Synthetic Pathways and Derivatization Opportunities
Beyond the classical Knorr synthesis, several modern synthetic strategies could be employed for the synthesis of this compound and its derivatives. One-pot multi-component reactions offer an efficient and atom-economical approach. nih.govnih.gov For instance, a three-component reaction involving a brominated active methylene (B1212753) compound, an octylhydrazine, and a suitable third component could directly lead to the desired pyrazole scaffold. Furthermore, visible-light-induced photocatalysis has emerged as a powerful tool for the functionalization of pyrazoles, offering mild and sustainable reaction conditions. rsc.orgresearchgate.net
The derivatization of this compound presents numerous opportunities. The C4-bromo position is ripe for exploration through cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. The amino group at C3 can be used as a launching point for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. nih.govmdpi.com The N-octyl chain could also be modified, although this would likely require a different synthetic starting point.
Advanced Spectroscopic and Structural Investigations
A thorough characterization of this compound would necessitate a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, would provide detailed information about the molecular structure and the electronic environment of the different nuclei. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all the proton and carbon signals, especially in complex derivatives.
In the solid state, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. researchgate.netnih.gov This structural information is critical for understanding the molecule's physical properties and for computational modeling studies.
Deeper Theoretical Insights into Electronic Structure and Reaction Dynamics
Computational chemistry offers a powerful lens through which to gain deeper insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to determine the molecule's optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. This information can help to predict the most likely sites for electrophilic and nucleophilic attack and to rationalize the observed reactivity.
Furthermore, theoretical calculations can be employed to investigate the mechanisms of potential reactions, such as the regioselectivity of the initial pyrazole synthesis or the transition states of subsequent functionalization reactions. rsc.org Understanding the reaction dynamics at a molecular level can aid in the design of more efficient and selective synthetic protocols.
Emerging Non-Clinical Applications in Chemical Sciences
While the primary interest in many pyrazole derivatives lies in medicinal chemistry, their unique photophysical and electronic properties also make them attractive for applications in materials science. ontosight.ainih.gov The combination of the electron-rich pyrazole core, the heavy bromine atom, and the potential for extended conjugation through derivatization suggests that this compound and its derivatives could be explored as:
Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing compounds have been investigated for their electroluminescent properties. researchgate.net
Corrosion Inhibitors: The nitrogen atoms in the pyrazole ring can coordinate to metal surfaces, and several pyrazole derivatives have been shown to be effective corrosion inhibitors for carbon steel. acs.org
Ligands for Catalysis: The bidentate nature of some pyrazole derivatives makes them suitable ligands for transition metal catalysts. researchgate.net
Challenges and Perspectives in Pyrazole Functionalization Research
Despite the significant advances in pyrazole chemistry, several challenges remain. The regioselective synthesis of polysubstituted pyrazoles continues to be a primary hurdle. nih.gov Developing synthetic methods that provide precise control over the substitution pattern on the pyrazole ring is a key area of ongoing research. Another challenge lies in the development of more sustainable and environmentally friendly synthetic protocols, reducing the reliance on harsh reagents and solvents. researchgate.net
The future of pyrazole functionalization research will likely focus on the development of novel catalytic systems for C-H activation and functionalization, allowing for the direct introduction of functional groups onto the pyrazole core without the need for pre-functionalized starting materials. rsc.org Furthermore, the exploration of the photoredox properties of pyrazoles is expected to open up new avenues for their application in photocatalysis and materials science. rsc.orgresearchgate.net The systematic investigation of structure-property relationships in compounds like this compound will be crucial for unlocking their full potential in various scientific domains.
Q & A
Basic: What synthetic strategies are recommended for 4-Bromo-1-octyl-1H-pyrazol-3-amine, and how does the octyl group affect reaction yields compared to methyl analogs?
Methodological Answer:
The synthesis typically involves alkylation of 4-bromo-1H-pyrazol-3-amine with 1-bromooctane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The octyl chain introduces steric hindrance, which may reduce reaction rates compared to methyl analogs. Optimizing solvent polarity (e.g., DMF vs. THF) and using phase-transfer catalysts can improve yields . For scalability, continuous flow reactors enhance mixing efficiency and reduce side-product formation .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify resonances for the octyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and pyrazole protons (δ ~6.2 ppm for C-H adjacent to bromine) .
- HRMS : Confirm molecular ion peaks at m/z 289.09 (C₁₁H₂₀BrN₃⁺) with isotopic patterns matching bromine .
- FT-IR : Look for N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced: How can researchers address contradictory regioselectivity in nucleophilic substitution reactions at the bromine site?
Methodological Answer:
Contradictions arise from competing SN1/SN2 mechanisms. To resolve this:
- Kinetic Studies : Monitor reaction progress under varying temperatures/polar solvents (e.g., DMSO vs. toluene) to favor SN2 pathways.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for substitution at C4 vs. other positions .
- Steric Maps : Analyze the octyl group’s spatial interference using X-ray crystallography or molecular docking .
Advanced: What catalytic systems are optimal for Suzuki-Miyaura coupling of this compound with aryl boronic acids?
Methodological Answer:
Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol (3:1) with K₂CO₃ as base achieve >80% yield. The octyl chain may reduce catalyst accessibility, requiring higher catalyst loadings (5 mol%) or microwave-assisted heating (100°C, 30 min) to enhance reactivity. Monitor for β-hydride elimination byproducts via GC-MS .
Basic: How can researchers mitigate N-alkylation side products during synthesis?
Methodological Answer:
- Selective Alkylation : Use bulky bases (e.g., DBU) to deprotonate the pyrazole N1 position, favoring alkylation at the desired site.
- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride before alkylation, then deprotect with TFA .
- Chromatographic Separation : Employ silica gel chromatography with ethyl acetate/hexane gradients (10–30%) to isolate the target compound .
Advanced: What in silico approaches predict the bioactivity of this compound derivatives?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger Suite to map hydrogen-bond acceptors (bromine) and hydrophobic regions (octyl chain).
- MD Simulations : Assess binding stability with target proteins (e.g., kinases) over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME evaluate logP (~4.2) and aqueous solubility, which are critical for drug-likeness .
Basic: What solvent systems enhance the solubility of this compound in organic reactions?
Methodological Answer:
The compound is lipophilic due to the octyl chain. Optimal solvents include:
- Chlorinated Solvents : Dichloromethane (DCM) or chloroform for SNAr reactions.
- Ether-Polar Mixes : THF/DMF (1:1) for coupling reactions.
- Surfactant-Assisted Systems : Use Triton X-100 in water for micellar catalysis .
Advanced: How does the octyl substituent influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
The octyl chain increases logP, enhancing membrane permeability but reducing hepatic clearance. To assess:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to test CYP3A4/2D6 interactions.
- Half-Life (t₁/₂) : Compare with methyl analogs; longer chains typically extend t₁/₂ by reducing oxidation rates .
Basic: What purification challenges arise with this compound, and how are they resolved?
Methodological Answer:
- Column Chromatography : Use reverse-phase C18 columns with methanol/water gradients (60–90%).
- Recrystallization : Dissolve in hot hexane, then cool to −20°C for crystal growth.
- HPLC : Employ a 5-µm C8 column at 254 nm for high-purity isolation (>99%) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs with varying alkyl chains?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
